5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester
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Overview
Description
5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester is a chemical compound with the molecular formula C9H11F3O5S and a molecular weight of 288.245. This compound is known for its unique structure, which includes a trifluoromethylsulfonyl group attached to a heptynoic acid ester. The presence of the trifluoromethylsulfonyl group imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester typically involves the reaction of heptynoic acid with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired ester. The reaction can be represented as follows:
Heptynoic acid+Trifluoromethanesulfonic anhydride→5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester involves its interaction with molecular targets through the trifluoromethylsulfonyl group. This group can form strong interactions with various biomolecules, influencing their activity. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- 5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester
- 5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, propyl ester
Uniqueness
Compared to similar compounds, 5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The methyl ester variant may exhibit different solubility, stability, and reactivity profiles compared to its ethyl and propyl counterparts .
Properties
CAS No. |
149862-39-5 |
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Molecular Formula |
C9H11F3O5S |
Molecular Weight |
288.24 g/mol |
IUPAC Name |
methyl 7-(trifluoromethylsulfonyloxy)hept-5-ynoate |
InChI |
InChI=1S/C9H11F3O5S/c1-16-8(13)6-4-2-3-5-7-17-18(14,15)9(10,11)12/h2,4,6-7H2,1H3 |
InChI Key |
PMHRWSINQJSUSM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC#CCOS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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